3-(2-iso-Propylphenyl)thiophenol, also known as 3-(2-isopropylphenyl)benzenethiol, is an organic compound that belongs to the class of thiophenols. This compound features a thiol group (-SH) attached to a thiophene ring and an isopropyl-substituted phenyl group. It is of interest in various chemical applications due to its unique structural properties.
The compound can be synthesized through various chemical reactions involving thiophenol and isopropyl-substituted phenolic compounds. It is not widely available commercially but can be obtained from specialized chemical suppliers or synthesized in laboratory settings.
3-(2-iso-Propylphenyl)thiophenol is classified as a thiophenol derivative. Thiophenols are known for their reactivity, particularly in nucleophilic substitution reactions and as intermediates in organic synthesis.
The synthesis of 3-(2-iso-Propylphenyl)thiophenol typically involves the following methods:
The molecular structure of 3-(2-iso-Propylphenyl)thiophenol consists of:
3-(2-iso-Propylphenyl)thiophenol can participate in several chemical reactions:
The reactivity of the thiol group makes it a useful intermediate in organic synthesis, particularly for creating more complex molecules.
The mechanism of action for reactions involving 3-(2-iso-Propylphenyl)thiophenol typically follows these steps:
The reactivity of thiols is often characterized by their pKa values, which typically range from 8 to 10 for aliphatic thiols, indicating moderate acidity.
Relevant safety data indicates that it may pose risks such as skin irritation and should be handled with care.
3-(2-iso-Propylphenyl)thiophenol has several scientific uses:
Due to its unique properties, this compound serves as a valuable tool in both academic research and industrial applications, contributing to advancements in chemistry and materials science.
Nucleophilic aromatic substitution (SNAr) represents a cornerstone methodology for constructing the C–S bond in thiophenol derivatives, including 3-(2-iso-Propylphenyl)thiophenol. This reaction leverages the activation of an aromatic ring toward nucleophilic attack, typically facilitated by electron-withdrawing groups (EWGs) ortho or para to the leaving group. In the context of synthesizing the target compound, ortho-iso-propyl-substituted aryl halides serve as suitable electrophiles due to the steric and electronic influence of the bulky iso-propyl group, which can modulate reactivity without excessive deactivation. The nucleophile, typically a protected or in situ-generated thiophenolate anion, attacks the activated aryl halide (X = F, Cl, NO₂), displacing the leaving group to form the diaryl sulfide linkage [1] [6].
A critical factor influencing the efficiency of SNAr for 3-(2-iso-Propylphenyl)thiophenol synthesis is the nature and position of substituents on both aromatic rings. The electron-donating iso-propyl group at the ortho position on the benzene ring moderately deactivates the ring toward nucleophilic substitution. Consequently, activation by strong EWGs (e.g., nitro, cyano, carbonyl) on the thiophenol ring, particularly at the meta or para positions relative to the thiolate attachment point, becomes essential. Reactions often proceed under elevated temperatures (80–150°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the anionic intermediates (Meisenheimer complexes) [1]. The choice of base (e.g., potassium carbonate, cesium carbonate) is crucial for generating the thiolate nucleophile while minimizing side reactions like oxidation. Protecting group strategies, such as using trialkyltin sulfides or thiourea followed by hydrolysis, offer improved chemoselectivity [1] [6].
Thiophenol Ring EWG Position | Leaving Group (Ar-X) | Relative Rate Constant (k, s⁻¹) | Optimal Conditions |
---|---|---|---|
Para-NO₂ | Fluoro | 1.00 (Reference) | K₂CO₃, DMF, 100°C |
Meta-NO₂ | Fluoro | 0.45 | K₂CO₃, DMF, 120°C |
Para-CN | Chloro | 0.78 | Cs₂CO₃, DMSO, 110°C |
Meta-COCH₃ | Chloro | 0.32 | Cs₂CO₃, NMP, 130°C |
None | Chloro | <0.01 | Not viable |
The reaction mechanism proceeds via a two-step addition-elimination process. First, the thiolate anion adds to the activated aromatic carbon, forming a resonance-stabilized anionic sigma complex (Meisenheimer complex). This step is rate-determining and highly sensitive to ring activation. Subsequently, the leaving group (X⁻) is expelled, restoring aromaticity and yielding the unsymmetrical diaryl thioether. Computational studies suggest the steric bulk of the ortho-iso-propyl group slightly distorts the aryl halide ring from planarity, potentially hindering Meisenheimer complex formation but not preventing it when sufficient electronic activation is present on the thiophenol ring [1] [6].
Transition metal catalysis provides a powerful and versatile alternative to SNAr for constructing the diaryl thioether moiety in 3-(2-iso-Propylphenyl)thiophenol, particularly when dealing with less-activated aryl electrophiles. Palladium and copper complexes dominate this field, catalyzing the coupling of aryl (pseudo)halides (Ar¹–X; X = I, Br, Cl, OTf, OTs) with thiols (Ar²–SH) or metal thiolates (e.g., ArS⁻Na⁺) under milder conditions than classical SNAr [2] [4] [9].
Palladium Catalysis: Pd(0)/Pd(II) cycles are highly effective. Complexes employing bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) prevent catalyst poisoning by sulfur and facilitate the oxidative addition of aryl halides, even chlorides. Key catalytic steps include: (1) Oxidative addition of the aryl halide (e.g., 1-chloro-2-iso-propylbenzene) to Pd(0) forming Ar¹–Pd(II)–X; (2) Transmetalation with the thiolate anion (generated in situ from the thiophenol and base); (3) Reductive elimination yielding the diaryl sulfide (Ar¹–S–Ar²) and regenerating Pd(0). The ortho-iso-propyl group can influence the reductive elimination step sterically, potentially favoring certain ligand frameworks. Palladium systems often tolerate a wider range of functional groups than SNAr but require careful ligand selection and exclusion of oxygen [2] [9].
Copper Catalysis: Copper(I) or copper(II) salts (e.g., CuI, CuBr, Cu(OAc)₂), often in the presence of ligands (diamines, amino acids, phenanthrolines) and bases, offer a cost-effective alternative. Mechanisms may involve single-electron transfer (SET) pathways or Cu(I)/Cu(III) cycles. The copper-thiolate complex (Cu–SR) formation is crucial. Subsequent oxidative addition of the aryl halide to Cu(I) generates a Cu(III)(Ar)(SR) intermediate, which reductively eliminates the product. Copper catalysis is particularly valuable for couplings involving aryl iodides and bromides. The steric demand of the ortho-iso-propyl group necessitates ligands that prevent deactivation and promote the turnover-limiting step, often the reductive elimination or the oxidative addition for less reactive substrates [4].
Catalyst System | Aryl Halide | Thiol Source | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Pd₂(dba)₃/XPhos | Ar-Cl | 3-H₄C₆S⁻K⁺ | Toluene, 110°C, Cs₂CO₃ | 92 | Handles aryl chlorides efficiently |
Pd(OAc)₂/P(t-Bu)₃ | Ar-Br | 3-H₄C₆SH | Dioxane, 100°C, t-BuONa | 88 | High activity, air-stable ligand |
CuI/L-Proline | Ar-I | 3-H₄C₆SH | DMSO, 90°C, K₃PO₄ | 85 | Low cost, functional group tolerance |
CuI/1,10-Phenanthroline | Ar-Br | 3-H₄C₆SH | DMF, 110°C, K₂CO₃ | 78 | Simple system |
[Pd(IPr*)(cin)Cl] (cin=cinnamyl) | Ar-OTf | 3-H₄C₆S⁻Na⁺ | THF, 65°C, No added base | 95 | Mild conditions, sensitive substrates |
Ligand design is paramount for achieving high efficiency and suppressing disulfide formation (RSSR) or over-reduction. Bidentate ligands often stabilize the metal center effectively. Solvent choice (e.g., toluene, dioxane, DMF) impacts catalyst solubility and stability. Recent advances focus on developing catalysts capable of utilizing aryl chlorides (cheaper, more abundant) and operating under aerobic conditions or with low catalyst loadings (<1 mol%) for cost-effective large-scale synthesis of targets like 3-(2-iso-Propylphenyl)thiophenol [2] [4] [9].
Multicomponent reactions (MCRs) offer convergent and atom-economical routes for constructing complex thiophenol scaffolds like 3-(2-iso-Propylphenyl)thiophenol in a single operational step. These reactions integrate three or more starting materials, often generating multiple bonds and stereocenters simultaneously. Modified Gewald reactions and metal-mediated multicomponent couplings are particularly relevant [7].
The Gewald Reaction traditionally involves a ketone (or aldehyde), an activated nitrile (e.g., cyanoacetate), and elemental sulfur to form 2-aminothiophene-3-carboxylates. Adapting this for 3-(2-iso-Propylphenyl)thiophenol synthesis requires strategic precursor design. For instance, employing 2'-acetyl-iso-propylbenzene as the ketone component provides the necessary aryl backbone. The reaction proceeds via Knoevenagel condensation between the ketone carbonyl and the active methylene of the cyanoacetate, forming an arylidene intermediate. Subsequent nucleophilic attack by sulfur (S₈), ring closure via thiocyanation, and tautomerization yield the polysubstituted 2-aminothiophene. The ortho-iso-propyl group influences the reaction rate and regioselectivity during the initial condensation step due to steric hindrance. Modifications using high-speed ball milling under solvent-free conditions enhance efficiency and reduce reaction times for sterically encumbered substrates like 2'-acetyl-iso-propylbenzene [7].
Metal-Mediated MCRs: Copper or palladium catalysts enable the coupling of ortho-functionalized aryl halides (e.g., 1-bromo-2-iso-propylbenzene), carbon monoxide (or isocyanides), and thiols/thiolate equivalents. A prominent example is the thiocarbonylation reaction: Pd-catalyzed coupling of Ar–X, CO, and R'SH yields aryl thioesters (Ar–C(O)–SR'). While not directly yielding thiophenols, these thioesters can serve as protected forms or precursors that can be hydrolyzed or reduced. Isocyanides can replace CO in Passerini or Ugi-type MCRs involving thiol components, leading to α-acyloxy carboxamides or α-amino acid derivatives tethered to the arylthio moiety, which require further cyclization or modification steps to access the core thiophenol structure. The challenge lies in directing the MCR specifically toward the 3-(aryl)thiophenol scaffold and managing the reactivity of the iso-propyl group under the often forcing conditions of MCRs [2] [7].
Recent developments explore organoindium enzymatic coupling strategies or copper-catalyzed addition/oxidative cyclizations. For instance, α-enolic dithioesters can couple with propargylic bromides under indium catalysis, followed by cyclization, to form highly substituted thiophenes bearing the iso-propylphenyl group. Copper(II)-catalyzed oxidative cyclization of thioamides with alkynoates provides direct access to 2-amino-thiophene derivatives. These routes offer potential pathways to build the thiophene ring directly onto the pre-functionalized iso-propylbenzene backbone [7].
Thiophenol derivatives, including 3-(2-iso-Propylphenyl)thiophenol, act as potent nucleophiles in ring-opening reactions of strained carbocycles like cyclopropanes. The inherent ring strain (~27 kcal/mol) in cyclopropanes drives their reactivity. Thiophenol (PhSH), with its highly nucleophilic thiolate anion (PhS⁻), readily participates in nucleophilic ring-opening, particularly of donor-acceptor (D-A) cyclopropanes, where the ring is substituted with an electron-donating group (EDG) and an electron-withdrawing group (EWG) at adjacent carbons [8].
The reaction of 3-(2-iso-Propylphenyl)thiophenolate with D-A cyclopropanes proceeds via an SN₂-like mechanism at the less substituted cyclopropane carbon, adjacent to the acceptor group. This results in regioselective C–C bond cleavage and formation of a new C–S bond, yielding γ-functionalized sulfides. The bulky ortho-iso-propylphenyl substituent on the sulfur nucleophile significantly influences both the regioselectivity and stereochemical outcome of the ring-opening:
Cyclopropane Type | Catalyst/Conditions | Regioselectivity | Diastereoselectivity (dr) | Inversion Observed | Proposed Stereochemical Model |
---|---|---|---|---|---|
Donor-Acceptor (trans-1,2-disub) | None (thermal) | Attack at less substituted C of C-EWG | >20:1 | Yes | Anti addition relative to EWG |
Donor-Acceptor (cis-1,2-disub) | None (thermal) | Attack at less substituted C of C-EWG | 10:1 to 15:1 | Yes | Anti addition relative to EWG |
Cyclopropanated Bicyclic Alkene | PPTS, Methanol, 24h | Exclusive C-O bond cleavage | Single diastereomer | Yes | SN₂ at bridgehead carbon |
Activated Monosubstituted | FeCl₃ or AlCl₃ | Mixture | Low (<3:1) | Partial | Competing pathways |
The solvent plays a crucial role, with polar protic solvents (e.g., methanol) often providing higher yields and selectivity compared to aprotic solvents for acid-catalyzed openings. The nucleophilicity of the thiophenolate can be modulated by the electronics of the aryl ring; however, the dominant effect of the ortho-iso-propyl group in 3-(2-iso-Propylphenyl)thiophenol is steric, directing the approach of the nucleophile to minimize steric clash with cyclopropane substituents, thereby enabling high diastereocontrol in ring-opening reactions crucial for synthesizing complex thioether building blocks [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7